REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH2:19]([O:21][SiH:22]([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[CH3:20]>>[NH2:4][CH2:1][CH2:2][CH2:3][Si:22]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:21][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
Rh(NBD)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react in an oil bath for 2 hours at 130° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Following cooling
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |